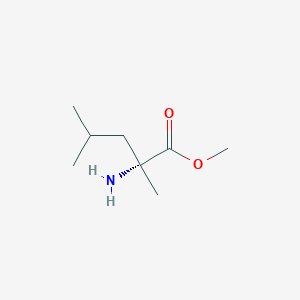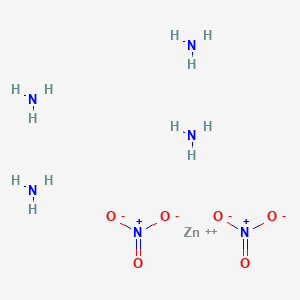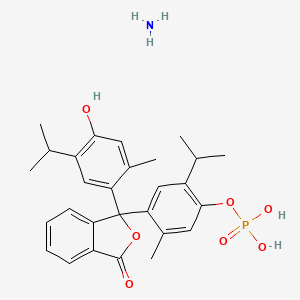
D-alpha-Methylleucine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-alpha-Methylleucine methyl ester is a compound with significant importance in various fields such as chemistry, biology, medicine, and industry. It is an ester derivative of D-alpha-Methylleucine, an amino acid. This compound is known for its applications in synthetic chemistry and as an intermediate in the production of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-alpha-Methylleucine methyl ester can be synthesized through the esterification of D-alpha-Methylleucine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to produce amino acid methyl esters . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
D-alpha-Methylleucine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce D-alpha-Methylleucine and methanol.
Amidation: It can react with amines to form amides.
Transesterification: The ester group can be exchanged with another alcohol to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Amidation: Carried out using amines in the presence of catalysts or under heating.
Transesterification: Involves the use of different alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Produces D-alpha-Methylleucine and methanol.
Amidation: Forms amides of D-alpha-Methylleucine.
Transesterification: Results in the formation of various esters depending on the alcohol used
Scientific Research Applications
D-alpha-Methylleucine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-alpha-Methylleucine methyl ester involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of D-alpha-Methylleucine and methanol. This interaction is crucial in various biochemical pathways and can influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- L-alpha-Methylleucine methyl ester
- D-alpha-Methylvaline methyl ester
- L-alpha-Methylvaline methyl ester
Uniqueness
D-alpha-Methylleucine methyl ester is unique due to its specific stereochemistry and the presence of a methyl ester group. This configuration allows it to participate in distinct biochemical reactions and pathways compared to its analogs. Its unique properties make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2,4-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3/t8-/m1/s1 |
InChI Key |
KGYSWVMSQARZEB-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)OC)N |
Canonical SMILES |
CC(C)CC(C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)

![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)


![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)

![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)

